molecular formula C20H12O B14442767 Benzo(e)pyren-3-ol CAS No. 77508-02-2

Benzo(e)pyren-3-ol

Cat. No.: B14442767
CAS No.: 77508-02-2
M. Wt: 268.3 g/mol
InChI Key: NHSIJWBECBREEQ-UHFFFAOYSA-N
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Description

Benzo(e)pyren-3-ol is an organic compound with the molecular formula C20H12O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is a derivative of benzo(e)pyrene. This compound is characterized by its pentacyclic structure, which consists of fused benzene rings. This compound is known for its presence in various environmental pollutants and is often studied for its potential health effects and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(e)pyren-3-ol typically involves the functionalization of the pyrene nucleus. One common method is the indirect synthesis, which includes steps such as reduction, transannular ring closures, and cyclizations of biphenyl intermediates

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced through controlled pyrolysis of organic materials, such as coal tar and petroleum residues, followed by purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Benzo(e)pyren-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, quinones, and various substituted pyrenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzo(e)pyren-3-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)pyrene
  • Cyclopentapyrenes
  • Dibenzopyrenes
  • Indenopyrenes
  • Naphthopyrenes

Comparison

Benzo(e)pyren-3-ol is unique due to its specific hydroxylation at the 3-position, which distinguishes it from other PAHs like benzo(a)pyrene. This hydroxyl group influences its chemical reactivity and biological interactions. Compared to other similar compounds, this compound has distinct photophysical properties and a unique pattern of metabolic activation .

Properties

CAS No.

77508-02-2

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[e]pyren-3-ol

InChI

InChI=1S/C20H12O/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11,21H

InChI Key

NHSIJWBECBREEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=CC=C5

Origin of Product

United States

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